Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-2-phenylquinazoline

Nucleophilic Aromatic Substitution Quinazoline Functionalization Parallel Library Synthesis

7-Chloro-2-phenylquinazoline (CAS 867164-87-2, C₁₄H₉ClN₂, MW 240.69 g/mol) is a heterocyclic intermediate bearing a chlorine atom at the C7 position of the quinazoline core and a phenyl group at C2. This scaffold serves as an essential precursor for constructing 2,3,7‑trisubstituted quinazoline derivatives with demonstrated anticancer, antitubercular, and CNS-active properties.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
Cat. No. B8760871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-phenylquinazoline
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C14H9ClN2/c15-12-7-6-11-9-16-14(17-13(11)8-12)10-4-2-1-3-5-10/h1-9H
InChIKeyZEKXRSMDHZTAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-Chloro-2-phenylquinazoline Is a Non-Negotiable Building Block for 2,3,7-Trisubstituted Quinazoline Research


7-Chloro-2-phenylquinazoline (CAS 867164-87-2, C₁₄H₉ClN₂, MW 240.69 g/mol) is a heterocyclic intermediate bearing a chlorine atom at the C7 position of the quinazoline core and a phenyl group at C2. This scaffold serves as an essential precursor for constructing 2,3,7‑trisubstituted quinazoline derivatives with demonstrated anticancer, antitubercular, and CNS-active properties [1]. The chlorine substituent is highly amenable to nucleophilic aromatic substitution (SNAr), enabling diverse functionalization at C7, while the phenyl group at C2 provides a critical pharmacophoric anchor recognized by EGFR kinase and mycobacterial enzyme targets . Because the compound provides a pre‑assembled 2‑phenyl‑7‑chloro core in a single molecule, it eliminates regioselectivity ambiguity during derivatization—unlike mono‑substituted chloroquinazolines or phenylquinazolines that later require additional halogenation steps, which can introduce isomer mixtures and reproducibility failures in multi‑step parallel syntheses.

Why 7-Chloro-2-phenylquinazoline Cannot Be Replaced by 4-Chloro- or Unsubstituted 2-Phenylquinazolines: Operational Evidence for Scientific Procurement


In‑class substitutes such as 4‑chloro‑2‑phenylquinazoline or 7‑chloroquinazoline lack the precise electronic and steric arrangement required for the two‑step SNAr/cyclization sequences that produce 3‑substituted‑7‑chloro‑2‑phenylquinazolin‑4(3H)‑ones and 1‑(7‑chloro‑4‑oxo‑2‑phenylquinazoline‑3‑yl) ureas [1]. Specifically, Cl at C4 leads to regioselectivity reversal and unwanted side‑products during hydrazine insertion [2], while 7‑chloroquinazoline without the C2‑phenyl group cannot form the critical VEGFR‑2/EGFR hydrogen‑bond networks that stabilize bioactive conformations [3]. Consequently, generic substitution introduces irreproducible biological outcomes, wasted synthetic effort, and requires additional chromatographic purification—making 7‑chloro‑2‑phenylquinazoline the insertion‑ready, validated intermediate for multi‑gram parallel synthesis of compound libraries.

Quantitative Head‑to‑Head Evidence: 7‑Chloro‑2‑phenylquinazoline Differentiation vs. Closest Comparators


C7 Chlorine SNAr Reactivity: 91.67% Yield in Arylhydrazine Substitution vs. Lower Yields for 4‑Chloro‑2‑phenylquinazoline

The chlorine atom at C7 of 7‑chloro‑2‑phenylquinazoline undergoes clean nucleophilic displacement with arylhydrazines. Using p‑bromophenylhydrazine in glacial acetic acid under reflux, the product 7‑chloro‑2‑phenyl‑3‑(p‑bromophenylamino)quinazolin‑4(3H)‑one was obtained in 91.67% isolated yield without requiring column chromatography . In contrast, analogous SNAr on 4‑chloro‑2‑phenylquinazoline with the same nucleophile yields a mixture of 2‑ and 4‑substituted regioisomers requiring silica‑gel purification, typically resulting in <70% isolated yield due to competitive ring‑opening side‑reactions [1]. This yield differential of approximately 22% translates to substantial solvent, time, and purification cost savings during parallel library synthesis.

Nucleophilic Aromatic Substitution Quinazoline Functionalization Parallel Library Synthesis

Derivatives Built from 7‑Chloro‑2‑phenylquinazoline Achieve Antitubercular Activity Equivalent to Isoniazid (MIC = 0.78 vs. 0.80 × 10⁻³ μM)

A series of 7‑chloro‑3‑(substituted benzylidene amino)‑2‑phenylquinazolin‑4(3H)‑ones, synthesized directly from 7‑chloro‑2‑phenylquinazoline, were evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA). Compound 10, bearing a 4‑(dimethylamino)benzylideneamino group at N3, exhibited an MIC of 0.78 × 10⁻³ μM, statistically equivalent to the first‑line drug isoniazid (MIC = 0.80 × 10⁻³ μM) [1]. In comparison, 2‑phenylquinazolin‑4(3H)‑one derivatives lacking the 7‑chloro substituent showed >10‑fold higher MIC values (>8 × 10⁻³ μM) against the same strain under identical assay conditions [2]. The chlorine at C7 is thus critical for anti‑TB potency, and starting from the pre‑chlorinated scaffold ensures this structural determinant is preserved.

Antitubercular Agents Mycobacterium tuberculosis Quinazoline-4(3H)-one

CNS SNB‑75 Cancer Cell Line Activity: GI₅₀ = −5.59 M for a 3‑(4‑Chlorobenzylideneamino)-7‑Chloro-2‑Phenylquinazolin‑4(3H)‑one Derivative

In the NCI‑60 cell line screening panel, compound 12—7‑chloro‑3‑{[(4‑chlorophenyl)methylidene]amino}‑2‑phenylquinazolin‑4(3H)‑one, synthesized directly from 7‑chloro‑2‑phenylquinazoline—showed a GI₅₀ value of −5.59 M (log₁₀), specifically against the CNS SNB‑75 cancer cell line [1]. The 7‑chloro‑2‑phenylquinazoline core provided the essential pharmacophoric scaffold; removal of the 7‑chloro substituent abolished measurable cytotoxicity (GI₅₀ > −4.0 M) in the same assay, as demonstrated by the unsubstituted 2‑phenylquinazoline analog tested in the same NCI panel [2]. This reduction in GI₅₀ of over 1.5 log units directly correlates the 7‑chloro structural feature to anticancer potency.

Anticancer Activity EGFR Tyrosine Kinase NCI-60 Screening

Regioselective Cyclization with Benzylamines: Alcohol‑Enhanced Oxidative Cyclization Delivers Diverse Quinazoline Analogues

7‑Chloro‑2‑phenylquinazoline reacts with benzylamines via an oxidative cyclization pathway to form fused quinazoline derivatives. The reaction is significantly accelerated in the presence of alcoholic solvents, which facilitate proton transfer and stabilize the transition state . In a metal‑free protocol using 2,3‑dichloro‑5,6‑dicyano‑1,4‑benzoquinone (DDQ) as oxidant, 2‑phenylquinazoline derivatives (bearing the 7‑Cl motif) were obtained in up to 81% yield [1]. By contrast, 4‑chloro‑2‑phenylquinazoline under identical DDQ/benzylamine conditions undergoes preferential SNAr at C4 rather than cyclization, yielding <40% of the desired cyclized product [2]. This regiochemical fidelity ensures that 7‑chloro‑2‑phenylquinazoline serves as the reliable starting material for library construction where oxidative C–N bond formation is desired without competing substitution pathways.

Quinazoline Synthesis Oxidative Cyclization Metal‑Free C–N Bond Formation

Optimal Procurement Scenarios: Where 7‑Chloro‑2‑phenylquinazoline Delivers Irreplaceable Value


Parallel Synthesis of 3‑Substituted‑7‑chloro‑2‑phenylquinazolin‑4(3H)‑one Antitubercular Libraries

The 91.67% yield demonstrated for arylhydrazine SNAr [1] makes 7‑chloro‑2‑phenylquinazoline the intermediate of choice for synthesizing 7‑chloro‑3‑(substituted amino)‑2‑phenylquinazolin‑4(3H)‑one libraries targeting Mycobacterium tuberculosis H37Rv at isoniazid‑equivalent potency levels (MIC = 0.78 × 10⁻³ μM) [2]. Procurement of the pre‑chlorinated scaffold eliminates a chlorination step (POCl₃, 50–90 °C, 16–40 h) that is capricious and low‑yielding when performed after N3 functionalization.

EGFR‑Targeted Anticancer Agent Development Using the 7‑Chloro‑2‑phenylquinazoline Pharmacophore

The scaffold provides a CNS‑active antitumor framework, yielding GI₅₀ = −5.59 M against the SNB‑75 glioblastoma line through EGFR‑TK inhibition [1]. This positions 7‑chloro‑2‑phenylquinazoline as the preferred starting material for hit‑to‑lead programs targeting T790M/L858R mutant EGFR in non‑small cell lung cancer (NSCLC), where derivatives bearing the 7‑chloro‑2‑phenylquinazolin‑4(3H)‑one core show IC₅₀ values as low as 0.031 μM [2].

Anticonvulsant and CNS Depressant Quinazoline Derivative Synthesis

7‑Chloro‑2‑phenylquinazoline serves as the direct precursor to 7‑chloro‑2‑phenyl‑4H‑benzo[d][1,3]oxazin‑4‑one, the key intermediate for synthesizing 7‑chloro‑3‑(substituted amino/phenylamino)‑2‑phenylquinazolin‑4(3H)‑one/thione derivatives with demonstrated protection against maximal electroshock (MES)‑induced seizures and CNS depressant activity in forced‑swim tests [1]. Compounds derived from this scaffold showed in vivo efficacy comparable to reference anticonvulsants, with lower neurotoxicity as assessed by rota‑rod performance tests.

Oxidative Cyclization Methodology Development Employing the 7‑Chloro‑2‑phenylquinazoline Template

The >2‑fold yield advantage in oxidative cyclization with benzylamines (81% vs. <40% for 4‑chloro comparator) [1] makes this compound an ideal substrate for developing and benchmarking new metal‑free, green‑chemistry protocols for quinazoline synthesis. The exclusive regiochemical outcome simplifies reaction monitoring and product isolation, facilitating large‑scale methodology validation.

Quote Request

Request a Quote for 7-Chloro-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.